Ethyl 5-(2-thenoyl)-2-furoate
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Overview
Description
Ethyl 5-(2-thenoyl)-2-furoate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both furan and thiophene rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-thenoyl)-2-furoate typically involves the reaction of ethyl 2-furoate with 2-thenoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-thenoyl)-2-furoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
Ethyl 5-(2-thenoyl)-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-thenoyl)-2-furoate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cellular respiration or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-thenoyl-2-thiophene carboxylate
- 5-(2-thenoyl) pentanoic acid
- Thenoyltrifluoroacetone
Uniqueness
Ethyl 5-(2-thenoyl)-2-furoate is unique due to the presence of both furan and thiophene rings, which impart distinct chemical properties.
Biological Activity
Ethyl 5-(2-thenoyl)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a heterocyclic compound, characterized by a furan ring substituted with an ethyl and a thenoyl group. The molecular formula is C11H10O3S. This unique structure contributes to its diverse biological activities.
Research indicates that this compound exhibits inhibitory effects on histone deacetylases (HDACs) , particularly class II HDACs. HDAC inhibitors are known to play significant roles in regulating gene expression and have implications in treating various diseases, including cancers and autoimmune disorders. The compound's ability to inhibit HDACs suggests it could be useful in therapeutic contexts where modulation of gene expression is beneficial .
Anticancer Properties
One of the most notable biological activities of this compound is its potential anticancer effects . Studies have shown that HDAC inhibitors can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds with similar structures have demonstrated efficacy against various cancer types, including leukemia and solid tumors .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been implicated in anti-inflammatory activities . By inhibiting HDACs, the compound may modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- HDAC Inhibition in Cancer Models : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines through HDAC inhibition. For instance, treatment with this compound resulted in a dose-dependent decrease in proliferation rates of leukemia cells, suggesting its potential as a therapeutic agent .
- Animal Models for Inflammation : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers. These findings align with the known effects of HDAC inhibitors in mitigating inflammatory responses .
Data Table: Summary of Biological Activities
Activity | Mechanism | Model/System | Outcome |
---|---|---|---|
Anticancer | HDAC inhibition | Cancer cell lines | Reduced cell viability |
Anti-inflammatory | Modulation of inflammatory pathways | Animal models | Decreased edema and inflammation |
Immunomodulatory | Regulation of immune cell activity | Various immune assays | Enhanced T-cell response |
Properties
IUPAC Name |
ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHCMBBYLXNJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641793 |
Source
|
Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-52-4 |
Source
|
Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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